1-methyl-1H-pyrazol-4-amine
Overview
Description
1-Methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also an inhibitor of the FLT3-ITD and BCR-ABL pathways .
Synthesis Analysis
This compound can be synthesized from 5-aminopyrazole via various bielectrophilic moieties . Another synthetic route involves the reaction of this compound with formic acid .Molecular Structure Analysis
The molecular structure of this compound can be obtained from databases like PubChem and ChemSpider . The InChI code isInChI=1S/C4H7N3/c1-7-3-4 (5)2-6-7/h2-3H,5H2,1H3
. Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with formic acid to produce N-(1-Methyl-1H-pyrazol-4-yl)formamide . It can also be used as a precursor in the design and synthesis of fused pyrazoloazines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 97.12 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .Scientific Research Applications
Synthesis and Characterization
1-Methyl-1H-Pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and characterization. The synthesized compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid show promising biological activities. Advanced techniques like X-ray crystallography, FT-IR, UV–visible, and NMR spectroscopy have been utilized for structural analysis. These analyses are crucial for understanding the molecular interactions and properties of these compounds (Titi et al., 2020).
Reactivity Studies
The reactivity of this compound derivatives, such as 3,4,5-Trinitro-1H-pyrazole, has been explored through various chemical reactions. These reactions involve nucleophilic substitution processes and provide insights into the molecular behavior of these compounds under different conditions (Dalinger et al., 2013).
Detonation and Explosive Properties
Studies have explored the potential of certain this compound derivatives as high-energy density materials. For instance, 1-methyl-3,4,5-trinitro-1H-pyrazole has been analyzed for its detonation properties using density functional theory. These investigations are important for the development of new materials for explosive applications (Ravi et al., 2010).
Nonlinear Optical Studies
Derivatives of this compound, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been studied for their nonlinear optical properties. Theoretical and experimental analyses, such as natural bond orbital analysis, are employed to investigate their molecular charge transfer and stability, which are crucial for applications in nonlinear optics (Tamer et al., 2016).
Pharmaceutical Applications
Some this compound derivatives, like 1-arylpyrazoles, have been synthesized and evaluated for their potential as σ(1) receptor antagonists. These compounds have shown promise in neuropathic pain models, demonstrating the potential of this compound derivatives in pharmaceutical applications (Díaz et al., 2012).
Corrosion Inhibition
Studies have also explored the use of bipyrazolic compounds, including derivatives of this compound, as corrosion inhibitors. These compounds have shown efficiency in preventing corrosion of metals like iron, which is significant for industrial applications (Chetouani et al., 2005).
Mechanism of Action
Mode of Action
It is believed to interact with its targets, causing changes at the molecular level
Biochemical Pathways
It has been suggested that the compound may have antipromastigote activity, indicating a potential role in the leishmania major pteridine reductase 1 (lmptr1) pathway .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, exposure to moist air or water may affect its stability . It is also sensitive to air .
Future Directions
Research on 1-methyl-1H-pyrazol-4-amine and its derivatives continues to be an active area of study. For instance, new strategies for Hsp90 inhibition have emerged, with novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions expected to show satisfactory efficacy and safety profiles .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand for enzymes and proteins. It interacts with enzymes such as p38MAPK and various kinases, which are crucial for cellular signaling and regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to alterations in phosphorylation states of key signaling molecules, thereby modulating pathways such as the MAPK pathway . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular signaling and metabolic regulation. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of various metabolites by modulating enzyme activity within these pathways . For instance, its interaction with kinases and other regulatory enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, its localization to the nucleus can enable it to interact with DNA and transcription factors, thereby influencing gene expression and cellular function.
Properties
IUPAC Name |
1-methylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSWBJURUFGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903823 | |
Record name | NoName_4583 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69843-13-6 | |
Record name | 1-Methyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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